Cyclopropanesulfonohydrazide: Structural Dynamics, Synthetic Methodologies, and Applications in Advanced Therapeutics
Cyclopropanesulfonohydrazide: Structural Dynamics, Synthetic Methodologies, and Applications in Advanced Therapeutics
Executive Summary
As the landscape of medicinal chemistry and organic synthesis evolves, the demand for versatile, bifunctional building blocks has surged. Cyclopropanesulfonohydrazide (CAS: 1287218-36-3) has emerged as a highly valuable aliphatic sulfonylating agent and linker. Characterized by the unique steric and electronic properties of its cyclopropyl ring coupled with a highly nucleophilic sulfonohydrazide tail, this compound bridges the gap between traditional transition-metal catalysis and modern, green radical chemistry[1].
As application scientists, we recognize that the true value of a reagent lies not just in its theoretical reactivity, but in its proven utility across diverse workflows. This whitepaper provides an authoritative, in-depth analysis of cyclopropanesulfonohydrazide, detailing its physicochemical profile, self-validating synthetic protocols, and its cutting-edge applications in DNA-Encoded Libraries (DELs)[2] and Glutathione Peroxidase 4 (GPX4)-targeted senolytic drug discovery[3].
Physicochemical Profiling & Structural Dynamics
The utility of cyclopropanesulfonohydrazide is fundamentally driven by its molecular architecture. The cyclopropyl group provides a rigid, sterically compact, yet electron-donating aliphatic head, which contrasts sharply with the electron-withdrawing nature of the adjacent sulfonyl (-SO₂-) group. The terminal hydrazine (-NH-NH₂) acts as a potent bidentate nucleophile, capable of participating in condensation reactions, radical generation, and metal coordination.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | Cyclopropanesulfonohydrazide | |
| CAS Number | 1287218-36-3 | |
| Molecular Formula | C₃H₈N₂O₂S | [4] |
| Molecular Weight | 136.17 g/mol | [5] |
| InChIKey | YDDKZAFJASFLFK-UHFFFAOYSA-N | [4] |
| Physical Form | White to off-white powder | |
| Storage Temperature | Room Temperature (RT) | |
| GHS Hazard Statements | H302, H315, H319, H335 |
Table 1: Physicochemical and safety profile of Cyclopropanesulfonohydrazide.
Mechanistic Pathways & Reactivity
One of the most powerful applications of cyclopropanesulfonohydrazide is its use in the metal-free 1,4-sulfonyliodination of 1,3-enynes [1]. Traditional methods for synthesizing allenyl halides rely heavily on transition metals (e.g., copper), which introduces the risk of trace metal contamination in pharmaceutical intermediates.
By utilizing tert-butyl hydroperoxide (TBHP) and molecular iodine (I₂), cyclopropanesulfonohydrazide undergoes a radical cascade. The causality here is elegant: I₂ assists in the decomposition of TBHP to generate tert-butoxyl and tert-butylperoxy radicals. These radicals abstract a hydrogen atom from the sulfonohydrazide, prompting the extrusion of nitrogen gas (N₂) and the formation of a highly reactive cyclopropylsulfonyl radical[1]. This intermediate regioselectively attacks the C-C double bond of the 1,3-enyne, ultimately capturing iodine to form a tetrasubstituted allenyl iodide[1].
Mechanistic pathway of TBHP-mediated 1,4-sulfonyliodination using cyclopropanesulfonohydrazide.
Experimental Protocols: A Self-Validating Approach
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the underlying chemical rationale (the "why") and the analytical checkpoints required to verify success.
Protocol 1: Synthesis of Cyclopropanesulfonohydrazide
This protocol details the preparation of the title compound from cyclopropanesulfonyl chloride and hydrazine hydrate[6].
Step-by-Step Methodology:
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Preparation: Charge a flame-dried round-bottom flask with hydrazine hydrate (3.0 equivalents) and anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
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Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Hydrazine is a powerful nucleophile. Maintaining 0 °C is critical to prevent the highly exothermic runaway reaction and strictly inhibits the formation of the unwanted 1,2-bis(cyclopropylsulfonyl)hydrazine byproduct.
-
Addition: Add cyclopropanesulfonyl chloride (1.0 equivalent) dropwise over 30 minutes.
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Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours.
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Validation Checkpoint: Sample the reaction for LCMS. The presence of the target mass ( [M+H]+=137.0 ) confirms the consumption of the sulfonyl chloride.
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Workup: Quench with water, extract with dichloromethane (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the white solid product.
Protocol 2: Metal-Free 1,4-Sulfonyliodination of 1,3-Enynes
Based on the green chemistry methodology for synthesizing allenyl iodides[1].
Step-by-Step Methodology:
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Reaction Assembly: In a sealed tube, combine the 1,3-enyne (0.2 mmol) and cyclopropanesulfonohydrazide (0.3 mmol, 1.5 equiv) in ethyl acetate (2.0 mL).
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Catalyst & Oxidant Addition: Add molecular iodine (I₂, 10 mol%) and TBHP (70% in water, 2.0 equiv). Causality: I₂ acts both as a radical initiator (assisting TBHP decomposition) and as the terminal iodine donor. TBHP drives the oxidative release of N₂ from the hydrazide.
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Thermal Activation: Stir the mixture at 80 °C for 4 hours.
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Quenching: Cool to room temperature and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This step is non-negotiable; thiosulfate reduces unreacted I₂ to inert iodide (I⁻), preventing downstream oxidative degradation of the delicate allenyl product during purification.
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Validation Checkpoint (NMR): Purify via silica gel chromatography. Validate the cyclopropyl-substituted allenyl iodide via ¹H NMR. Target signals: ¹H NMR (400 MHz, CDCl₃) δ 5.78 (s, 1H, allenyl proton), 3.89 (s, 2H), 2.51–2.44 (m, 1H, cyclopropyl CH), 1.24–1.20 (m, 2H), 1.08–1.03 (m, 2H)[1].
| NMR Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 5.78 | Singlet (s) | 1H | Allenyl proton | [1] |
| 3.89 | Singlet (s) | 2H | Methylene adjacent to sulfonyl | [1] |
| 2.51–2.44 | Multiplet (m) | 1H | Cyclopropyl methine (CH) | [1] |
| 1.24–1.20 | Multiplet (m) | 2H | Cyclopropyl methylene (CH₂) | [1] |
| 1.08–1.03 | Multiplet (m) | 2H | Cyclopropyl methylene (CH₂) | [1] |
Table 2: ¹H NMR (400 MHz, CDCl₃) validation data for the cyclopropanesulfonohydrazide-derived allenyl iodide.
Advanced Applications in Drug Development
GPX4 Inhibitors & Senolytic Compounds
Cellular senescence and therapy-resistant cancers are heavily reliant on lipid metabolism. Glutathione peroxidase 4 (GPX4) is a critical enzymatic regulator that reduces toxic phospholipid hydroperoxides to non-toxic alcohols, thereby preventing iron-dependent cell death known as ferroptosis [3].
Recent patent literature highlights the use of cyclopropanesulfonohydrazide in the synthesis of novel GPX4 inhibitors[3]. By reacting cyclopropanesulfonohydrazide with specific ketone or aldehyde intermediates (often catalyzed by p-toluenesulfonic acid), researchers generate stable hydrazone linkages[3]. These functionalized molecules selectively bind to the selenocysteine catalytic triad of GPX4. The resulting blockade of hydroperoxide reduction causes rapid lipid peroxidation, triggering ferroptosis and the selective clearance of senescent cells[3].
Application workflow of cyclopropanesulfonohydrazide derivatives in GPX4-targeted senolytics.
DNA-Encoded Libraries (DELs)
The expansion of chemical space in DNA-compatible reactions is a major frontier in high-throughput screening. Cyclopropanesulfonohydrazide has been successfully utilized as a bridging reactant in metal-catalyzed one-pot syntheses of on-DNA diarylmethanes and thioethers[2]. In these workflows, DNA-conjugated benzaldehydes react with the hydrazide under mild, aqueous-compatible conditions. The aliphatic nature of the cyclopropyl group provides a unique electrostatic and steric profile compared to traditional aromatic sulfonohydrazides, significantly enhancing the molecular scaffold diversity of the resulting DELs[2].
References
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PubChemLite. "C3H8N2O2S - Explore - PubChemLite: Cyclopropanesulfonohydrazide." uni.lu. Available at:[Link]
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ACS Publications. "Metal-Free Highly Regioselective 1,4-Sulfonyliodination of 1,3-Enynes." The Journal of Organic Chemistry, 2023. Available at:[Link]
-
ACS Publications. "Metal-Catalyzed One-Pot On-DNA Syntheses of Diarylmethane and Thioether Derivatives." ACS Catalysis, 2022. Available at:[Link]
- Google Patents. "GPX4 Inhibitors and Senolytic Compounds and Uses Thereof." US Patent App. 20240408124A1, 2024.
-
National Institutes of Health (NIH). "Synthesis and Evaluation of 11-Butyl Matrine Derivatives as Potential Anti-Virus Agents." Molecules, 2022. Available at:[Link]
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